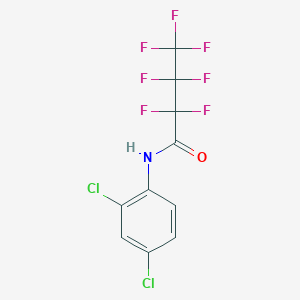
N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of both chlorinated and fluorinated aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2,4-dichloroaniline with heptafluorobutyric anhydride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aromatic ring can be oxidized under strong oxidative conditions, such as with potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for the oxidation of the aromatic ring.
Major Products Formed
Substitution: Products may include substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Reduction: The major product is the corresponding amine.
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones, depending on the reaction conditions.
科学的研究の応用
N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated and chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutyramide
Uniqueness
N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the combination of its chlorinated and fluorinated aromatic rings, which confer distinct chemical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced binding affinity to molecular targets. This makes the compound particularly valuable in applications requiring high chemical stability and specificity.
特性
CAS番号 |
121806-66-4 |
|---|---|
分子式 |
C10H4Cl2F7NO |
分子量 |
358.04 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C10H4Cl2F7NO/c11-4-1-2-6(5(12)3-4)20-7(21)8(13,14)9(15,16)10(17,18)19/h1-3H,(H,20,21) |
InChIキー |
YUHXASFWTDOVGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


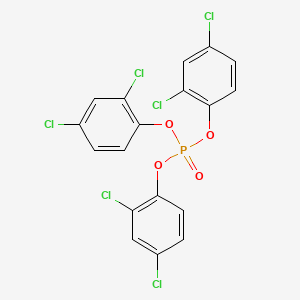


![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)
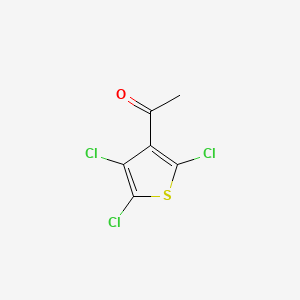
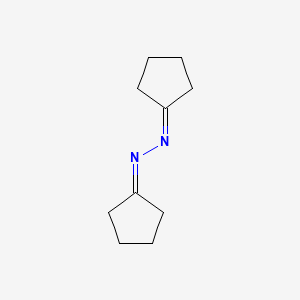
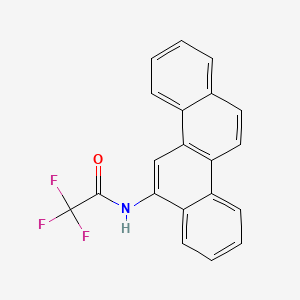
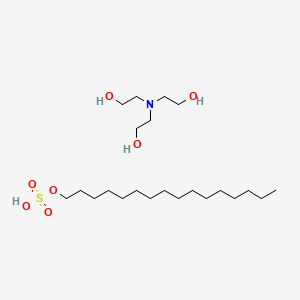
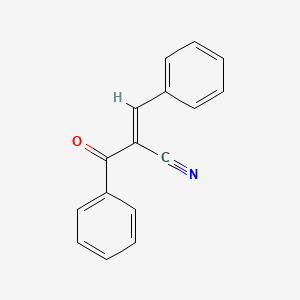
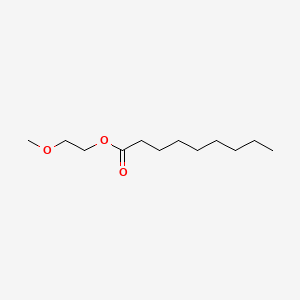
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
![4-[6-(4-Hydroxyphenyl)-1,2-dihydro-1,2,4,5-tetrazin-3-yl]phenol](/img/structure/B14166891.png)
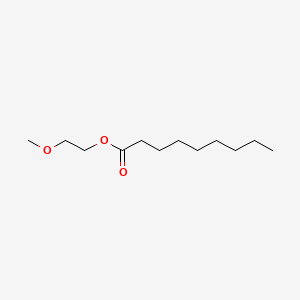
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
